![molecular formula C20H23NO12 B016186 beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 5987-78-0](/img/structure/B16186.png)
beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to beta-D-Glucopyranoside, such as 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(N-nitroso)acetamido-α- and β-D-glucopyranose, involves processes that lead to the production of beta-D-glucopyranose pentaacetate and ethyl beta-D-glucopyranoside tetraacetate as major products through decomposition reactions in specific conditions (Llewellyn & Williams, 1973). Additionally, a practical synthesis method for related compounds using ZnCl2 demonstrates the efficiency and safety of these processes, suitable for large-scale preparation (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The molecular structure of compounds related to beta-D-Glucopyranoside, such as N-o-, N-m-, and N-p-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosylamines, has been extensively analyzed through X-ray diffraction and solid-state 13C NMR. These studies reveal that the sugar moieties adopt slightly distorted (4)C1 conformations due to crystal packing forces, with variations in the presence and type of intermolecular hydrogen bonds in the crystal lattice (Temeriusz et al., 2006).
Chemical Reactions and Properties
The compound and its derivatives exhibit interesting chemical reactivity, such as the facilitated hydrolysis of 4-nitrophenyl β-D-glucopyranoside tetraphosphates through intramolecular nucleophilic catalysis by phosphate groups, leading to significant acceleration of the reaction compared to model compounds. This reaction mechanism involves the formation of a five-membered 1,2-cyclic phosphate intermediate, observable by 31P NMR spectroscopy (Camilleri et al., 1994).
Scientific Research Applications
Synthesis and Material Preparation
β-D-Glucopyranoside derivatives, including 4-nitrophenyl, 2,3,4,6-tetraacetate, are essential in synthesizing bioactive agents and other chemical substances. For instance, a practical synthesis method was developed for 2,3,4,6-Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside, highlighting its potential as a raw material in bioactive agent synthesis. The process is notable for its efficiency, safety, and cost-effectiveness, making it suitable for large-scale preparation (Yuasa & Yuasa, 2004).
Structural and Solid State Analysis
Structural analysis of β-D-Glucopyranoside derivatives, like nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides, provides valuable insights into their molecular behavior and potential applications. X-ray diffraction analysis and solid state 13C NMR analysis are techniques commonly used to understand the molecular structure and behavior of these compounds in various states, contributing to our understanding of their physical and chemical properties (Temeriusz et al., 2005).
Enzymatic Reactions and Biological Applications
β-D-Glucopyranoside derivatives are key substrates in enzymatic reactions, particularly in carbohydrate-related processes. For instance, studies have used p-nitrophenyl 6-O-acetyl-2-acetamido-2-deoxy-beta-D-glucopyranoside as a glycosyl donor in beta-N-acetylhexosaminidase-catalyzed glycosylation processes. Such reactions are fundamental in the synthesis of complex carbohydrates and have implications in various biological and chemical applications (Hušáková et al., 2001).
Enzyme Production and Bioconversion Processes
The production and application of enzymes like beta-glucosidase, which acts on 4-nitrophenyl beta-d-glucopyranoside (pNPG), are crucial in bioconversion and biotechnological processes. Solid-state fermentation techniques have been utilized to produce high yields of beta-glucosidase, showcasing the potential of β-D-Glucopyranoside derivatives in enhancing the efficiency of cellulosic bioconversion and other industrial applications (Ng et al., 2010).
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides .
Mode of Action
The compound acts as a substrate for beta-D-glucosidase . Upon interaction with the enzyme, it undergoes hydrolysis, resulting in the release of p-nitrophenol and acetyl-beta-D-glucopyranoside . The release of p-nitrophenol, a chromogenic product, allows for the measurement of enzyme activity .
Biochemical Pathways
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase is part of the broader carbohydrate metabolism pathway . This process contributes to the breakdown and utilization of complex carbohydrates, impacting energy production and other downstream metabolic processes .
Pharmacokinetics
As a substrate for enzymatic reactions, its bioavailability would largely depend on the presence and activity of beta-d-glucosidase in the system .
Result of Action
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase results in the release of p-nitrophenol, a chromogenic product, and acetyl-beta-D-glucopyranoside . This reaction can be used to measure the activity of beta-D-glucosidase, providing insights into carbohydrate metabolism .
Action Environment
The action, efficacy, and stability of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that may interact with the compound or the enzyme . .
Future Directions
“beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate” is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its use as a chromogenic beta-D-glucosidase substrate makes it valuable in the measurement of beta-glucosidase activity . Future research may continue to explore its applications in these areas.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OUUBHVDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5987-78-0 |
Source
|
Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.